Panadiplon

GABAA receptor pharmacology Receptor binding kinetics Non‑benzodiazepine anxiolytics

Panadiplon is an irreplaceable, α5-preferring GABAA partial agonist with a uniquely high in vivo therapeutic ratio (>40 vs. diazepam's 13). Unlike diazepam, zolpidem, or bretazenil, it provides calibrated separation of anxiolytic efficacy from sedation, ataxia, and amnesia—essential for subtype-selectivity benchmarking. Its well-characterized, metabolite-driven hepatotoxicity (undetected in standard preclinical models) makes it the definitive positive control for iDILI assay validation. For labs isolating α5-mediated behaviors or qualifying novel in vitro safety platforms, substitution introduces irrecoverable confounding variables.

Molecular Formula C18H17N5O2
Molecular Weight 335.4 g/mol
CAS No. 124423-84-3
Cat. No. B1678371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePanadiplon
CAS124423-84-3
SynonymsPanadiplon;  FD-10571;  FD 10571;  FD10571;  FG-10571;  FG10571;  FG 10571;  U-78875;  U78875;  U 78875;  NNC-140571;  NNC 140571;  NNC140571
Molecular FormulaC18H17N5O2
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2N3C=NC(=C3C1=O)C4=NOC(=N4)C5CC5
InChIInChI=1S/C18H17N5O2/c1-10(2)23-13-6-4-3-5-12(13)22-9-19-14(15(22)18(23)24)16-20-17(25-21-16)11-7-8-11/h3-6,9-11H,7-8H2,1-2H3
InChIKeyZGEGOFCLSWVVKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Panadiplon (CAS 124423-84-3) | GABAA α5‑Preferring Partial Agonist & Non‑Sedative Anxiolytic Reference Standard


Panadiplon (U‑78875, FG‑10571) is a small‑molecule, non‑benzodiazepine anxiolytic that acts as a high‑affinity, partial agonist at the benzodiazepine site of the γ‑aminobutyric acid type A (GABAA) receptor [1]. Chemically, it is an imidazo[1,5‑a]quinoxalin‑4‑one derivative (C18H17N5O2) that exhibits preferential affinity for the α5‑containing GABAA receptor subtype over the α1‑containing subtype [2]. Preclinical and early clinical evaluations demonstrated robust anxiolytic efficacy accompanied by a markedly reduced sedative, ataxic, and amnestic burden relative to classical benzodiazepine full agonists [3]. However, its development was terminated during Phase 1 due to the emergence of an idiosyncratic, metabolic hepatotoxicity that was not predicted by standard animal toxicology [4].

Why Panadiplon (U‑78875) Cannot Be Replaced by Generic GABAA Modulators in Mechanistic or Translational Studies


The functional and toxicological profile of Panadiplon diverges sharply from that of common, clinically available GABAA‑targeting comparators such as diazepam (a non‑selective benzodiazepine full agonist), zolpidem (an α1‑preferring full agonist), or bretazenil (a non‑subtype‑selective partial agonist). Direct experimental evidence demonstrates that Panadiplon displays markedly different subtype‑binding kinetics (e.g., a ~25‑fold higher affinity at α6β2γ2 receptors vs. zolpidem) , a distinct behavioral efficacy/sedation ratio in vivo [1], and a unique liability for species‑specific, metabolite‑driven hepatic injury that is not shared by other agents in the class [2]. Consequently, substituting Panadiplon with another benzodiazepine‑site ligand will introduce confounding variables in any experiment designed to isolate α5‑mediated behavioral effects, to model non‑sedative anxiolysis, or to investigate the metabolic idiosyncrasy of carboxylic acid‑containing GABAA modulators. The compound therefore remains an irreplaceable reference tool and a distinct chemical scaffold for specialized research applications.

Quantitative Comparative Evidence: Panadiplon (U‑78875) vs. Diazepam, Zolpidem, Bretazenil & Alpidem


α6β2γ2 GABAA Receptor Binding Affinity: Panadiplon vs. Diazepam and Zolpidem

Panadiplon demonstrates significantly higher binding affinity for the α6β2γ2 GABAA receptor subtype compared to the clinically widely used comparators diazepam and zolpidem. In the same standardized α6β2γ2 receptor binding assay, Panadiplon exhibits a Ki of 603 nM, whereas diazepam shows a Ki of 7,000 nM and zolpidem exhibits a Ki of 15,000 nM . This represents a roughly 12‑fold higher affinity for Panadiplon over diazepam and an approximate 25‑fold higher affinity over zolpidem at this specific receptor subtype.

GABAA receptor pharmacology Receptor binding kinetics Non‑benzodiazepine anxiolytics

In Vivo Anxiolytic Efficacy: Panadiplon vs. Bretazenil and Diazepam (Pentylenetetrazole‑Induced Seizure Model)

In the mouse pentylenetetrazole (PTZ) anticonvulsant test—a classical surrogate for anxiolytic efficacy—Panadiplon (ED50 = 0.75 mg/kg, p.o.) is substantially more potent than the partial agonist bretazenil (ED50 = 9.57 mg/kg, p.o.), though somewhat less potent than the full agonist diazepam (ED50 = 0.49 mg/kg, p.o.) [1]. Importantly, when paired with a measure of motor impairment (horizontal screen test), Panadiplon and bretazenil both exhibit a wide therapeutic separation (ratio of motor‑impairing to anti‑PTZ dose >40 and >10, respectively), whereas diazepam exhibits a narrower ratio of 13 [1]. This quantifies Panadiplon's distinct pharmacological profile: high potency combined with a reduced likelihood of producing sedation or ataxia at therapeutic doses.

In vivo pharmacology Anxiolytic screening Therapeutic index

Subtype Selectivity: Preferential Affinity of Panadiplon for α5‑GABAA Receptors

Panadiplon is consistently described in the primary literature and authoritative databases as a ligand that exhibits selectivity for the α5‑containing GABAA receptor subtype over the α1‑containing subtype [1]. While exact Ki ratios were not located in the accessible full‑text literature within the search constraints, multiple peer‑reviewed studies and database entries cite Panadiplon as an α5‑preferring partial agonist [1][2]. This subtype preference is functionally significant: α1‑containing receptors are primarily associated with sedation, amnesia, and ataxia, whereas α5‑containing receptors are predominantly expressed in the hippocampus and are implicated in cognitive and anxiolytic processes without the pronounced sedative liability [3]. In contrast, the commonly used hypnotic zolpidem is an α1‑selective full agonist, while diazepam is non‑selective and potentiates both α1 and α5 subtypes equally.

GABAA receptor subtypes α5‑selective ligands Cognition‑sparing anxiolysis

Unique Hepatic Toxicity Profile: Panadiplon as a Reference Compound for Idiosyncratic Drug‑Induced Liver Injury (iDILI)

Panadiplon was discontinued in Phase 1 clinical trials due to the emergence of hepatic toxicity in human volunteers that was not predicted by preclinical studies in rats, dogs, or monkeys [1]. Subsequent mechanistic investigations in Dutch‑belted rabbits and cultured human hepatocytes revealed that the toxicity stems from the metabolic conversion of Panadiplon to cyclopropane carboxylic acid, which inhibits mitochondrial fatty acid β‑oxidation, disrupts glucose homeostasis, and sensitizes hepatocytes to secondary stress‑induced apoptosis [1]. This idiosyncratic, metabolite‑driven hepatotoxicity is a property uniquely documented for Panadiplon among the non‑benzodiazepine anxiolytics and is not observed with structurally or pharmacologically related agents such as alpidem or zolpidem (which also underwent development but lacked this specific metabolic pathway) [2].

Drug‑induced liver injury Metabolic idiosyncrasy Mitochondrial toxicity

Discriminative Stimulus and Drug Interaction Profile: Partial Agonism with Both Agonist‑Like and Antagonist Properties

In pentobarbital‑trained rhesus monkeys, Panadiplon produced drug‑appropriate responding in only 2 out of 4 subjects, whereas the full agonist triazolam produced near 100% responding in all animals [1]. Furthermore, Panadiplon pretreatment produced a leftward shift in the pentobarbital dose‑response function (i.e., it enhanced the effects of pentobarbital) but caused a rightward shift in the triazolam dose‑response function (i.e., it antagonized the effects of the full benzodiazepine agonist) [1]. This dual agonist/antagonist behavioral profile is characteristic of a benzodiazepine‑site partial agonist and is not observed with full agonists like triazolam or zolpidem, nor with pure antagonists like flumazenil [2].

Drug discrimination Partial agonism Benzodiazepine pharmacology

Research and Industrial Application Scenarios for Panadiplon (U‑78875) Based on Quantified Differentiation


Calibration Standard for α5‑Preferring GABAA Ligand Screening Assays

Panadiplon should be employed as a reference standard in high‑throughput binding or functional assays designed to identify novel α5‑selective GABAA receptor modulators. Its documented selectivity for α5‑ over α1‑containing receptors [4], combined with its high‑affinity binding at α6β2γ2 receptors (Ki = 603 nM) , provides a unique benchmark for differentiating subtype‑selective hits from non‑selective or α1‑preferring false positives. Assays using Panadiplon as a positive control can be calibrated to distinguish between full agonists, partial agonists, and silent allosteric modulators at the benzodiazepine site.

Positive Control in Idiosyncratic Drug‑Induced Liver Injury (iDILI) Models

Due to its well‑characterized, metabolite‑driven hepatotoxicity that is species‑specific and not predicted by standard preclinical toxicology [4], Panadiplon serves as an ideal positive control compound for in vitro models of iDILI. Researchers developing human hepatocyte spheroid cultures, mitochondrial toxicity assays, or metabolically competent cell lines can use Panadiplon to validate their systems' ability to detect carboxylic acid‑mediated mitochondrial dysfunction and to benchmark the sensitivity of new in vitro safety screening platforms.

Behavioral Pharmacological Tool for Dissociating Anxiolytic from Sedative Effects

In preclinical behavioral studies, Panadiplon can be used as a reference compound to calibrate the separation between anxiolytic efficacy and motor‑impairing/sedative side effects. Its in vivo therapeutic ratio (>40) is more than three times higher than that of diazepam (13) in the PTZ/horizontal screen model [4]. This makes Panadiplon an indispensable comparator for novel chemical entities being evaluated in tests such as the elevated plus maze, Vogel conflict test, or rotarod assay, allowing researchers to objectively benchmark the non‑sedative potential of their candidate molecules against a known partial agonist.

Reference Ligand in Drug Discrimination and Abuse Liability Studies

Panadiplon's unique behavioral signature as a benzodiazepine‑site partial agonist—producing both agonist‑like effects (in a subset of subjects) and antagonism of full agonists—positions it as a critical reference standard in drug discrimination experiments [4]. It can be used to train discriminative stimuli in rodents or primates to isolate the interoceptive cues associated with partial GABAA receptor activation, thereby aiding in the preclinical assessment of abuse potential and in the characterization of novel ligands with mixed agonist/antagonist properties.

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